JWG-071

Catalog No.
S531463
CAS No.
2250323-50-1
M.F
C34H44N8O3
M. Wt
612.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWG-071

CAS Number

2250323-50-1

Product Name

JWG-071

IUPAC Name

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C34H44N8O3

Molecular Weight

612.78

InChI

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)

InChI Key

ACWOMSOYIIVIRV-UHFFFAOYSA-N

SMILES

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C

solubility

Soluble in DMSO

Synonyms

JWG071; JWG 071; JWG-071

The exact mass of the compound JWG-071 is 612.3536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JWG-071 is an ATP-competitive, highly selective chemical probe targeting Extracellular Signal-Regulated Kinase 5 (ERK5/MAPK7), exhibiting an IC50 of 88 nM [1]. Unlike previous generations of pyrimido-diazepine inhibitors, JWG-071 was rationally engineered to decouple kinase inhibition from bromodomain (BET) polypharmacology [1]. It also demonstrates potent activity against LRRK2 (IC50 = 109 nM) [1]. For procurement professionals and lead researchers, JWG-071 represents the definitive standard for ERK5 target validation, offering high oral bioavailability (84% in mice) and eliminating the confounding off-target effects that plagued earlier benchmark compounds[2].

Substituting JWG-071 with older, generic in-class alternatives like XMD8-92 or XMD17-109 fundamentally compromises experimental integrity [1]. Legacy ERK5 inhibitors possess potent, unintended off-target activity against the BRD4 bromodomain[1]. Because BRD4 regulates major oncogenes such as c-Myc, using these older probes yields false-positive phenotypic readouts—such as anti-proliferative or anti-inflammatory effects—that are actually driven by BET inhibition rather than ERK5 blockade [1]. JWG-071 is specifically designed to eliminate this polypharmacology, making it non-interchangeable for laboratories requiring clean, unambiguous mechanistic data [1].

Elimination of BRD4 Bromodomain Off-Target Activity

JWG-071 was engineered to resolve the BRD4 cross-reactivity inherent in earlier pyrimido-benzodiazipinones. While the legacy probe XMD17-109 exhibits significant BET bromodomain inhibition, JWG-071 demonstrates a 10-fold improved selectivity profile against BRD4, with a BRD4 IC50 of approximately 6 µM [1]. Consequently, JWG-071 does not suppress the BRD4 target gene c-Myc, ensuring that observed cellular phenotypes are strictly ERK5-dependent [2].

Evidence DimensionBRD4 Inhibition (IC50) and Selectivity
Target Compound DataBRD4 IC50 ~6 µM (No c-Myc suppression)
Comparator Or BaselineXMD17-109 / XMD8-85 (Potent BRD4 inhibitors)
Quantified Difference10-fold improvement in BRD4 selectivity over XMD17-109
ConditionsIn vitro biochemical bromodomain assay and cellular c-Myc expression

Procuring JWG-071 prevents costly false-positive efficacy readouts caused by unintended BET bromodomain inhibition.

Enhanced ERK5 Target Potency

In addition to resolving off-target liabilities, JWG-071 provides enhanced primary target engagement. In biochemical ATP-site competition assays, JWG-071 inhibits ERK5 with an IC50 of 88 nM, representing a 2-fold improvement in ERK5 inhibitory activity compared to the prior benchmark compound XMD17-109 [1].

Evidence DimensionERK5 Kinase Inhibition (IC50)
Target Compound Data88 nM
Comparator Or BaselineXMD17-109 (ERK5-IN-1)
Quantified Difference2-fold improved ERK5 activity
ConditionsIn vitro ATP-site competition binding assay

Higher potency allows for lower dosing in cellular assays, minimizing general chemical toxicity and improving the therapeutic window in preclinical models.

In Vivo Pharmacokinetic Suitability for Xenograft Models

For translational procurement, a probe must be processable and suitable for systemic administration. JWG-071 demonstrates a highly favorable pharmacokinetic profile in murine models, achieving 84% oral bioavailability. It reaches a Tmax of 1 hour and maintains a half-life of 4.34 hours, allowing for standard oral dosing regimens without the need for complex intravenous formulations [1].

Evidence DimensionOral Bioavailability and Half-life
Target Compound Data84% oral bioavailability; T1/2 = 4.34 hours
Comparator Or BaselineBaseline preclinical kinase inhibitors
Quantified DifferenceExceptionally high oral bioavailability (>80%) for a complex kinase probe
ConditionsMurine pharmacokinetic profiling (systemic administration)

High oral bioavailability simplifies in vivo formulation and administration, making it the preferred choice for long-term xenograft efficacy studies.

Preservation of Cell Death Assay Integrity (Ferroptosis Models)

Recent studies in drug-resistant cancer models highlight another critical flaw in legacy ERK5 inhibitors: XMD8-92 artificially protects cells from GPX4-inhibition-mediated ferroptosis, an effect occurring independently of ERK5. In contrast, JWG-071 exhibits no such anti-ferroptotic off-target activity, preserving the integrity of cell death assays in CRISPR-validated ERK5-deficient models [1].

Evidence DimensionOff-target anti-ferroptotic activity
Target Compound DataNo protection against GPX4-mediated ferroptosis
Comparator Or BaselineXMD8-92
Quantified DifferenceComplete elimination of off-target ferroptosis rescue
ConditionsGPX4-inhibition in CRISPR-mediated ERK5-deficient breast cancer cells

Ensures that researchers studying drug resistance and ferroptosis do not obtain confounded survival data due to the inhibitor's background chemistry.

Deconvolution of ERK5 vs. BRD4 Pharmacology in Oncology

Because JWG-071 eliminates the BET bromodomain polypharmacology seen in legacy probes, it is the mandatory choice for validating ERK5 as a therapeutic target in cancer models. It allows researchers to definitively attribute anti-proliferative or anti-inflammatory phenotypes to ERK5 blockade rather than c-Myc suppression via BRD4 [1].

Preclinical Oral Dosing in Tumor Xenograft Models

With its 84% oral bioavailability and 4.34-hour half-life, JWG-071 is highly suited for in vivo efficacy studies. Procurement teams supporting translational oncology can rely on this compound for standard oral gavage protocols in murine xenograft models, avoiding the formulation challenges associated with poorly bioavailable analogs[2].

Investigation of Ferroptosis and Drug-Tolerant Persister Cells

In studies evaluating drug resistance mechanisms and GPX4-mediated ferroptosis, JWG-071 is the preferred ERK5 inhibitor. Unlike XMD8-92, it does not exert off-target anti-ferroptotic effects, ensuring that cell survival assays accurately reflect true biological responses to therapeutic pressure [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Exact Mass

612.3536

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Wang J, Erazo T, Ferguson FM, Buckley DL, Gomez N, Muñoz-Guardiola P, Diéguez-Martínez N, Deng X, Hao M, Massefski W, Fedorov O, Offei-Addo NK, Park PM, Dai L, DiBona A, Becht K, Kim ND, McKeown MR, Roberts JM, Zhang J, Sim T, Alessi DR, Bradner JE, Lizcano JM, Blacklow SC, Qi J, Xu X, Gray NS. Structural and Atropisomeric Factors Governing the Selectivity of Pyrimido-benzodiazipinones as Inhibitors of Kinases and Bromodomains. ACS Chem Biol. 2018 Sep 21;13(9):2438-2448. doi: 10.1021/acschembio.7b00638. Epub 2018 Aug 31. PubMed PMID: 30102854; PubMed Central PMCID: PMC6333101.

Explore Compound Types